Product packaging for N-(3-Fluoropropyl)spiroperidol(Cat. No.:CAS No. 106114-44-7)

N-(3-Fluoropropyl)spiroperidol

Cat. No.: B009670
CAS No.: 106114-44-7
M. Wt: 455.5 g/mol
InChI Key: ZTBJFYRPVFYXKB-UHFFFAOYSA-N
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Description

N-(3-Fluoropropyl)spiroperidol is a potent and selective antagonist for dopamine D2 receptors, developed as a radioligand for positron emission tomography (PET) imaging studies . Research indicates its kinetic distribution in the primate brain is similar to established tracers like [18F]-N-methylspiroperidol, with significant and stereoselective accumulation in the striatum that can be blocked by pre-administration of butaclamol . This compound demonstrates relative metabolic stability within the central nervous system, making it a valuable tool for the non-invasive investigation of dopamine receptor density and occupancy in vivo . ⚠️ Intended Use: This product is labeled For Research Use Only (RUO) . It is exclusively tailored for laboratory research applications, such as fundamental neuroscience, pharmaceutical research, and drug discovery . It is not intended for in vitro diagnostic procedures, clinical diagnostics, patient management, or any other medical purpose . This reagent must not be administered to humans or used in performance studies aimed at developing commercial diagnostic products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31F2N3O2 B009670 N-(3-Fluoropropyl)spiroperidol CAS No. 106114-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(3-fluoropropyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F2N3O2/c27-15-5-17-30-20-31(23-6-2-1-3-7-23)26(25(30)33)13-18-29(19-14-26)16-4-8-24(32)21-9-11-22(28)12-10-21/h1-3,6-7,9-12H,4-5,8,13-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBJFYRPVFYXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCCF)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147524
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106114-44-7
Record name N-(3-Fluoropropyl)spiroperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Fluoropropyl)spiroperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Radiochemical Synthesis of N 3 18f Fluoropropyl Spiroperidol

Precursor Design and Selection for Optimal Radiosynthesis

The primary precursor for the final coupling step is spiroperidol itself, which provides the core molecular structure for dopamine (B1211576) D2 receptor binding. nih.govgoogle.com The more complex precursor design relates to the synthesis of the 18F-labeled alkylating agent. The common approach is to use a bifunctional propane (B168953) derivative, which contains two different leaving groups. google.com One end of the propane chain is functionalized with a group that is highly reactive towards nucleophilic substitution by the [18F]fluoride ion, while the other end has a leaving group suitable for the subsequent N-alkylation reaction.

Optimal precursors for the fluorination step include those with highly effective leaving groups such as trifluoromethanesulfonate (B1224126) (triflate) or p-toluenesulfonate (tosylate). nih.govresearchgate.net For instance, 3-bromopropyl trifluoromethanesulfonate is a common choice. nih.gov The triflate group is an excellent leaving group, facilitating an efficient SN2 reaction with [18F]fluoride. The bromo group on the other end of the resulting 1-[18F]fluoro-3-bromopropane is then used to alkylate the nitrogen atom of spiroperidol. nih.govgoogle.com Alternatively, dihaloalkanes like 1-bromo-3-iodopropane (B1590499) can be used, where the iodo- group is preferentially displaced during the N-alkylation step. researchgate.netresearchgate.net

Methodologies for No-Carrier-Added (NCA) 18F-Fluorination

Achieving a high specific activity is crucial for PET radiotracers to avoid saturation of target receptors. This is accomplished through no-carrier-added (NCA) synthesis, where the amount of non-radioactive fluorine-19 is minimized. koreascience.kr The production of NCA N-(3-[18F]Fluoropropyl)spiroperidol relies on robust 18F-fluorination methods. nih.govresearchgate.net

N-Alkylation Approaches with Fluorinated Precursors

The final step in the synthesis is the N-alkylation of spiroperidol. google.com This reaction involves attaching the pre-synthesized [18F]fluoropropyl group to the secondary amine nitrogen of the spiroperidol molecule. nih.govresearchgate.net The most common method is the reaction of spiroperidol with an [18F]fluoroalkyl halide, such as 1-bromo-3-[18F]fluoropropane or 1-[18F]fluoro-3-iodopropane, in the presence of a base. snmjournals.orggoogle.comresearchgate.net The base, typically sodium hydroxide (B78521) or potassium carbonate, deprotonates the amine on spiroperidol, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the fluoroalkyl halide. nih.gov This two-step approach, where the radioactive prosthetic group is prepared first and then coupled to the main molecule, is a widely adopted strategy in radiopharmaceutical chemistry. snmjournals.orggoogle.com

Nucleophilic Substitution Reactions in Radiosynthetic Pathways

The incorporation of the fluorine-18 (B77423) isotope is achieved via a nucleophilic aliphatic substitution reaction. koreascience.krmdpi.com Anhydrous, no-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron. koreascience.kr To enhance its poor nucleophilicity in organic solvents, the [18F]fluoride ion is typically activated using a phase-transfer catalyst. The most common system involves the use of a potassium-Kryptofix 2.2.2 (K2.2.2) complex with potassium carbonate. snmjournals.orgsnmjournals.org

The activated [K/K2.2.2]+[18F]- complex is then reacted with a suitable precursor, such as 1,3-dibromopropane (B121459) or a propyl derivative with a better leaving group like tosylate or triflate. nih.govsnmjournals.org The [18F]fluoride ion displaces one of the leaving groups (e.g., triflate) to form the desired [18F]fluoropropylating agent, for example, 1-bromo-3-[18F]fluoropropane. nih.gov This reaction is a classic example of an SN2 mechanism, which proceeds with high efficiency under optimized conditions of temperature and solvent (typically acetonitrile).

Radiochemical Yield, Radiochemical Purity, and Specific Activity Determination

The success of any radiosynthesis is measured by several key parameters, which are rigorously determined before the radiopharmaceutical can be used.

Radiochemical Yield (RCY): This represents the fraction of the initial radioactivity that is incorporated into the final product. For N-(3-[18F]Fluoropropyl)spiroperidol and its analogs, reported decay-corrected radiochemical yields typically range from 20% to 45%. nih.govresearchgate.netsnmjournals.org For example, one method reports yields of 30-40% (end of synthesis) within a 40-minute synthesis time. nih.gov Another synthesis of a similar spirocyclic piperidine (B6355638) reported yields of 35-45%. snmjournals.org

Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the final product that is present in the desired chemical form. It is a critical measure of quality control. High-performance liquid chromatography (HPLC) is the standard method for its determination. nih.gov For N-(3-[18F]Fluoropropyl)spiroperidol and related compounds, the radiochemical purity is consistently reported to be greater than 99%. nih.govsnmjournals.org

Specific Activity (SA): This is the ratio of radioactivity to the total mass of the compound (radioactive and non-radioactive isotopes). High specific activity is essential for receptor imaging studies. mdpi.com Values are typically determined via HPLC by comparing the radioactivity of the product peak with its mass, which is quantified using a UV detector calibrated with a standard of the non-radioactive compound. nih.gov Reported specific activities for N-(3-[18F]Fluoropropyl)spiroperidol analogs are high, often in the range of 650–870 GBq/μmol or higher at the end of synthesis. researchgate.netsnmjournals.org

ParameterReported Value RangeReference MethodCitation
Radiochemical Yield (Decay-Corrected)20% - 45%Radio-HPLC nih.govresearchgate.netsnmjournals.org
Radiochemical Purity>99%Radio-HPLC nih.govsnmjournals.org
Specific Activity (at EOS)650 - 1700 Ci/mmol (approx. 24 - 63 TBq/µmol)HPLC with UV and Radio-detector researchgate.netsnmjournals.org

Automation and Quality Control in Radiopharmaceutical Production

Given the short half-life of fluorine-18 (approximately 110 minutes) and the need for radiation safety, the synthesis of N-(3-[18F]Fluoropropyl)spiroperidol is almost exclusively performed using automated synthesis modules. rsc.orgdntb.gov.ua Commercial systems, such as those from GE (TRACERlab), IBA (Synthera), or Siemens, are commonly employed. snmjournals.orgibaradiopharmasolutions.cn These modules are computer-controlled systems that manage the entire process within a lead-shielded "hot cell." ibaradiopharmasolutions.cn The automation includes trapping the cyclotron-produced [18F]fluoride, drying the fluoride, conducting the two-step nucleophilic substitution and N-alkylation reactions, and purifying the final product, typically via semi-preparative HPLC. snmjournals.orgibaradiopharmasolutions.cn This ensures a reliable, reproducible, and rapid synthesis, minimizing radiation exposure to the operator. ibaradiopharmasolutions.cn

Quality control (QC) is a non-negotiable final step in the production process. nih.gov It ensures the final product is safe and effective for its intended use. A comprehensive QC procedure for a PET radiopharmaceutical like N-(3-[18F]Fluoropropyl)spiroperidol includes:

Identity and Purity: Analytical HPLC or ultra-performance liquid chromatography (UPLC) is used to confirm the identity of the compound by comparing its retention time to a non-radioactive standard. nih.govnih.gov The same chromatogram is used to determine both radiochemical purity (via the radio-detector trace) and chemical purity (via the UV detector trace). nih.gov

Specific Activity: Calculated from the HPLC data as described previously.

pH: The final product solution must have a physiologically compatible pH, typically between 4.5 and 7.5.

Sterility and Endotoxins: The product must be sterile and pass a bacterial endotoxin (B1171834) test (e.g., Limulus Amebocyte Lysate test) to ensure it is free from pyrogens. These QC tests must be completed and the results must meet pre-defined specifications before the radiotracer batch can be released. nih.gov

Preclinical Pharmacological Characterization of N 3 Fluoropropyl Spiroperidol

In Vitro Receptor Binding Affinity and Specificity

In vitro binding assays are fundamental in characterizing the pharmacological profile of a compound, providing quantitative measures of its affinity and selectivity for various receptors. These studies utilize tissue homogenates or cell lines expressing specific receptors to determine how strongly a compound binds to its intended target and other off-target receptors.

Dopamine (B1211576) D2 Receptor Binding Kinetics and Saturation Studies

Saturation binding studies are conducted to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of a radiolabeled ligand, which is an inverse measure of its binding affinity. For N-(3-Fluoropropyl)spiroperidol, which is an analog of the well-known D2 antagonist spiperone (B1681076), it is expected to exhibit high affinity for the dopamine D2 receptor.

While specific saturation kinetic data for this compound is not extensively detailed in publicly available literature, the methodology involves incubating increasing concentrations of the radiolabeled form of the compound (e.g., [¹⁸F]this compound) with preparations of a D2-rich tissue, such as the striatum. The amount of binding is measured until saturation is reached. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The resulting data would allow for the calculation of Kd and Bmax values, characterizing the compound's affinity and the receptor density.

Conceptual Saturation Binding Data for a High-Affinity D2 Ligand

Radioligand Concentration (nM)Total Binding (fmol/mg protein)Non-specific Binding (fmol/mg protein)Specific Binding (fmol/mg protein)
0.1851075
0.529050240
1.0430100330
2.5650250400
5.0780500480
10.09001000500

Note: This table is illustrative and represents typical data from a saturation binding experiment, not specific empirical data for this compound.

Comparative Binding Profiles with Other Neurotransmitter Receptors (e.g., Serotonin (B10506) 5-HT2, Alpha-1 Adrenergic)

To assess specificity, the binding affinity of a compound is tested against a panel of different neurotransmitter receptors. For antipsychotic agents, affinity for serotonin 5-HT2 and alpha-1 adrenergic receptors is particularly relevant. Studies on 3-N-(2-fluoroethyl)spiperone (FESP), a close structural analog of this compound, show a binding profile nearly identical to that of spiperone. This profile is characterized by a high affinity for both dopamine D2 and serotonin 5-HT2 receptors, and a notably lower affinity for alpha-1 adrenergic receptors. This suggests that this compound likely shares this characteristic high affinity for D2 and 5-HT2 receptors, a common feature among many antipsychotic drugs.

Comparative In Vitro Receptor Binding Affinities (IC50, nM)

CompoundDopamine D2Serotonin 5-HT2Alpha-1 Adrenergic
Spiperone (analog)High AffinityHigh AffinityLow Affinity
3-N-(2-fluoroethyl)spiperone (FESP) (analog)High AffinityHigh AffinityLow Affinity

Note: This table is based on the qualitative description of affinity for the closely related analog FESP. "High Affinity" typically corresponds to low nanomolar or sub-nanomolar IC50/Ki values, while "Low Affinity" implies much higher values.

In Vivo Receptor Binding Studies in Animal Models

In vivo studies are crucial for confirming that a compound can cross the blood-brain barrier, engage its target receptor in the living brain, and exhibit the expected pharmacological characteristics observed in vitro.

Assessment of Receptor Occupancy in Target Brain Regions

Positron Emission Tomography (PET) studies using the radiolabeled form, [¹⁸F]this compound, have been conducted in animal models to assess its distribution and receptor occupancy in the brain. Following intravenous administration in mice and baboons, the radiotracer shows significant uptake in the striatum, a brain region with a high density of dopamine D2 receptors. The specificity of this binding is often quantified by calculating the ratio of radioactivity in a target region (striatum) to a reference region with negligible D2 receptor density (cerebellum). In studies with similar fluorinated D2 receptor radiotracers, striatum-to-cerebellum ratios have been shown to increase over time, indicating high specific binding and retention in the target area. For instance, a similar tracer, N-(3-¹⁸F-fluoropropyl)SCH 38548, showed striata-to-cerebellum ratios in rats reaching 12 at 2 hours post-injection. The distribution of [¹⁸F]this compound in the baboon brain was found to be similar to that of other spiperone-based radioligands, with a striatum-to-cerebellum radioactivity ratio of 5.9 at 3 hours post-injection.

In Vivo Regional Brain Uptake of a D2 Radiotracer in Rats

Time Post-InjectionStriatum/Cerebellum Ratio
30 min17
60 min42
90 min63
120 min122

Note: This data is for the comparable D2 radiotracer [¹⁸F]fallypride and illustrates typical specific binding observed in vivo.

Ligand Displacement Studies with Pharmacological Agents (e.g., Butaclamol, Haloperidol)

Ligand displacement studies are performed in vivo to confirm that the binding of the radiotracer to the target receptor is specific and can be blocked by other known receptor antagonists. The binding of [¹⁸F]this compound in the striatum is stereospecific, a key characteristic of receptor-mediated interactions. Pretreatment of animals with the pharmacologically active (+)-enantiomer of butaclamol, a potent D2 antagonist, effectively blocks the specific binding of [¹⁸F]this compound in the striatum. In contrast, the inactive (–)-butaclamol enantiomer does not produce this blocking effect. This stereoselective blockade confirms that the radiotracer is binding specifically to the D2 receptor. Similarly, other D2 receptor antagonists, such as haloperidol, have been shown to displace spiperone-based radiotracers from the striatum in animal models, further validating the D2 receptor-specific nature of the binding.

Effect of Butaclamol Pretreatment on [¹⁸F]this compound Uptake in Baboon Striatum

Pretreatment AgentStriatal UptakeResult
(+)-Butaclamol (active isomer)BlockedDemonstrates stereospecific binding to D2 receptors.
(–)-Butaclamol (inactive isomer)Not BlockedConfirms stereospecificity of the receptor interaction.

In Vivo Systemic Distribution and Pharmacokinetics of N 3 18f Fluoropropyl Spiroperidol

Lipophilicity and Blood-Brain Barrier Transport Mechanisms

The ability of a compound to cross the blood-brain barrier (BBB) is paramount for its use as a central nervous system (CNS) imaging agent. This transport is heavily influenced by the molecule's lipophilicity, or its affinity for fatty environments. researchgate.netmdpi.comencephalitisjournal.org For N-(3-[18F]Fluoropropyl)spiroperidol, its lipophilicity is a key determinant of its ability to enter the brain. pageplace.de

Compounds with moderate lipophilicity, typically with a log P value between 1 and 3, tend to effectively cross the BBB through passive diffusion. researchgate.net While excessively high lipophilicity can lead to non-specific binding in brain tissue and to plasma proteins, insufficient lipophilicity results in poor BBB penetration. researchgate.net The initial brain uptake of N-alkyl and N-fluoroalkyl derivatives of spiroperidol in rats is highest for those with log octanol/water partition coefficients between 2.67 and 5.56, which includes the N-3-fluoropropyl derivative. researchgate.net This suggests that N-(3-[18F]Fluoropropyl)spiroperidol possesses a lipophilic character that facilitates its passage across the BBB, a critical first step for imaging dopamine (B1211576) receptors in the brain. researchgate.netpageplace.de

Regional Biodistribution in Preclinical Species (e.g., Mice, Rats, Baboons)

Following administration, N-(3-[18F]Fluoropropyl)spiroperidol exhibits a distinct pattern of distribution throughout the body, which has been studied in various preclinical species.

Brain Uptake and Distribution Patterns

In the brain, N-(3-[18F]Fluoropropyl)spiroperidol shows a characteristic distribution pattern consistent with the known density of dopamine D2 receptors. snmjournals.orgmdpi.com In mice, rats, and baboons, the highest concentration of the radiotracer is observed in the striatum, a region rich in these receptors. snmjournals.orgresearchgate.net In contrast, the cerebellum, an area with a low density of D2 receptors, shows significantly less uptake. snmjournals.org

This differential uptake is a key indicator of specific binding. In baboon studies using PET, the influx of N-(3-[18F]Fluoropropyl)spiroperidol into the striatum and cerebellum was initially similar. snmjournals.org However, radioactivity in the cerebellum declined rapidly, while it continued to increase in the striatum for up to four hours. snmjournals.org This selective retention in the striatum is a hallmark of receptor-specific binding. The ratio of radioactivity in the striatum to the cerebellum in baboons reached 5.9 at three hours post-injection. snmjournals.org

To further confirm the specificity of this binding, blocking studies have been conducted. Pre-treatment with (+)-butaclamol, a pharmacologically active compound that blocks dopamine receptors, stereoselectively inhibited the retention of N-(3-[18F]Fluoropropyl)spiroperidol in the striatum. snmjournals.org This demonstrates that the observed accumulation is indeed due to specific binding to dopamine D2 receptors.

Peripheral Organ Distribution and Clearance Pathways (e.g., Bone, Kidney, Intestine)

Outside of the brain, N-(3-[18F]Fluoropropyl)spiroperidol distributes to various peripheral organs. Studies in mice have shown uptake in several tissues. snmjournals.org Over time, an increase in radioactivity in the femur has been observed, suggesting that in vivo defluorination may occur, with the released [18F]fluoride accumulating in the bone. snmjournals.orgresearchgate.net The compound and its metabolites are primarily cleared from the body through hepatobiliary and renal excretion. researchgate.net

Comparative Analysis of N 3 18f Fluoropropyl Spiroperidol As a Radioligand

Comparison with Other 18F-Labeled Spiroperidol Analogs

The introduction of a fluorine-18 (B77423) (¹⁸F) label into the spiroperidol structure has been a key strategy for developing PET tracers for dopamine (B1211576) receptors, owing to the favorable half-life of ¹⁸F (approximately 110 minutes). researchgate.net The position and nature of the fluoroalkyl group on the spiroperidol molecule significantly influence the resulting radioligand's properties.

N-(2-[18F]Fluoroethyl)spiroperidol ([¹⁸F]FESP) is a closely related analog of N-(3-[18F]Fluoropropyl)spiroperidol. iaea.org Both compounds have been synthesized and evaluated for their potential in PET imaging of dopamine receptors. snmjournals.org Studies comparing these analogs have revealed important differences in their in vivo behavior.

Research indicates that both N-(2-[18F]fluoroethyl)spiperone and its N-fluoropropyl counterpart are potent D2 receptor ligands. capes.gov.br However, the length of the fluoroalkyl chain can impact factors such as metabolic stability and target-to-background ratios. For instance, early comparative studies in animal models have been conducted to elucidate the more suitable candidate for human studies. capes.gov.br

A study involving baboons demonstrated that N-(3-[¹⁸F]fluoropropyl)spiroperidol exhibits a kinetic distribution in the brain similar to that of [¹⁸F]N-methylspiroperidol, a well-established radioligand. snmjournals.org The striatal accumulation of radioactivity was effectively blocked by the stereoselective antagonist (+)-butaclamol, confirming specific binding to dopamine receptors. snmjournals.org At 3 hours post-injection, the ratio of radioactivity in the striatum to the cerebellum, a region with low dopamine receptor density, was found to be 5.9. snmjournals.org This ratio is a critical measure of the radioligand's ability to produce a clear signal from the target region.

A range of N-alkyl and N-fluoroalkyl derivatives of spiroperidol have been synthesized and their biodistribution studied to identify optimal radiopharmaceuticals for PET studies of dopamine receptors. capes.gov.br These derivatives include compounds with varying fluoroalkyl chain lengths, such as N-(2-[18F]fluoropropyl)SP, N-(2-[18F]fluorobutyl)SP, N-(2-[18F]fluoropentyl)SP, and N-(2-[18F]fluorohexyl)SP. capes.gov.br

The rationale behind synthesizing these various analogs is to minimize the influence of the electronegative fluorine atom on the nitrogen atom's basicity, which is crucial for receptor binding. snmjournals.org Theoretical studies have predicted that placing the fluorine atom further from the nitrogen, as in the fluoropropyl derivative, would be advantageous. snmjournals.org Biodistribution studies in mice with N-(3-[¹⁸F]fluoropropyl)spiroperidol showed brain uptake similar to [¹⁸F]-N-methylspiroperidol. snmjournals.org However, an increase in bone activity over time was noted, suggesting potential in vivo defluorination. snmjournals.org Despite this, its stability in the mouse brain was found to be relatively high, with at least 76% of the radioactivity corresponding to the unchanged radioligand at 1 hour post-injection. snmjournals.org

Comparative Biodistribution Data of Spiroperidol Analogs
CompoundAnimal ModelKey FindingReference
N-(3-[18F]Fluoropropyl)spiroperidolBaboonStriatum-to-cerebellum ratio of 5.9 at 3 hours post-injection. snmjournals.org
N-(3-[18F]Fluoropropyl)spiroperidolMouseBrain uptake similar to [18F]-N-methylspiroperidol; evidence of in vivo defluorination. snmjournals.org
[18F]-N-MethylspiroperidolRatFive-fold higher striatal uptake and retention compared to [18F]spiroperidol. nih.gov

N-(2-[18F]Fluoroethyl)spiroperidol

Comparative Performance with Carbon-11 Labeled Dopamine Receptor Radioligands

Carbon-11 (¹¹C) is another positron-emitting radionuclide commonly used in PET, but it has a much shorter half-life of about 20 minutes. researchgate.net This necessitates an on-site cyclotron and rapid synthesis, limiting its widespread use compared to ¹⁸F-labeled tracers. iaea.org

The development of ¹¹C-labeled spiroperidol derivatives, such as [¹¹C]N-methylspiperone, marked a significant milestone in dopamine receptor imaging. nih.govmdpi.com These early studies paved the way for the development of ¹⁸F-labeled analogs like N-(3-[18F]Fluoropropyl)spiroperidol to overcome the logistical challenges of ¹¹C.

While direct comparative studies are influenced by the differing half-lives, the performance of N-(3-[18F]Fluoropropyl)spiroperidol can be contextualized against well-established ¹¹C-ligands like [¹¹C]raclopride. researchgate.net [¹¹C]raclopride is widely used for studying dopamine D2/D3 receptors in the striatum due to its moderate affinity and good binding reversibility, which makes it sensitive to changes in endogenous dopamine levels. researchgate.net In contrast, higher affinity ¹⁸F-labeled ligands, including derivatives of spiroperidol and benzamides like [¹⁸F]fallypride, are often more suitable for imaging the lower density of extrastriatal dopamine receptors. researchgate.net The longer half-life of ¹⁸F also allows for the study of slower kinetic processes. researchgate.net

Comparison of ¹⁸F and ¹¹C Labeled Dopamine Radioligands
RadioligandRadionuclideHalf-lifePrimary ApplicationReference
N-(3-[18F]Fluoropropyl)spiroperidol¹⁸F~110 minDopamine D2/D3 receptor imaging, suitable for longer studies. researchgate.netsnmjournals.org
[¹¹C]Raclopride¹¹C~20 minStriatal D2/D3 receptor imaging, sensitive to endogenous dopamine. researchgate.net
[¹⁸F]Fallypride¹⁸F~110 minHigh-affinity D2/D3 ligand, useful for extrastriatal regions. researchgate.net
[¹¹C]N-Methylspiperone¹¹C~20 minEarly successful ligand for human dopamine receptor imaging. nih.govmdpi.com

Structure-Activity Relationships (SAR) in Radioligand Design for Dopamine Receptors

The design of effective radioligands for dopamine receptors is guided by principles of structure-activity relationships (SAR). These relationships describe how the chemical structure of a molecule influences its biological activity, including its affinity and selectivity for the target receptor.

For butyrophenone (B1668137) neuroleptics like spiroperidol and its derivatives, the distance between the basic nitrogen atom and the aromatic ring is a critical determinant of binding affinity. nih.gov Studies on related neuroleptic compounds have indicated that this distance is optimally around 5.1 Å, with the out-of-plane distance of the nitrogen atom also playing a significant role. nih.gov

In the context of N-fluoroalkyl spiroperidol derivatives, the length of the alkyl chain is a key variable in the SAR. The goal is to append a prosthetic group containing the ¹⁸F-label without significantly diminishing the parent molecule's affinity for the dopamine receptor. The N-(3-fluoropropyl) group in N-(3-[18F]Fluoropropyl)spiroperidol represents a successful application of this principle, providing a balance between maintaining high receptor affinity and incorporating the imaging radionuclide. snmjournals.org

Furthermore, SAR studies extend to other classes of dopamine receptor ligands, such as the benzamides. For example, modifications to the N-substituent in benzamide (B126) analogs like (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([¹⁸F]fallypride) have been shown to significantly impact receptor affinity. researchgate.net Replacing an ethyl group with an allyl or n-propyl group can lead to a several-fold increase in affinity. researchgate.net These findings from different structural classes of dopamine receptor ligands collectively inform the rational design of novel and improved PET radiotracers.

Preclinical Imaging Applications and Methodological Advancements with N 3 18f Fluoropropyl Spiroperidol

Positron Emission Tomography (PET) Imaging in Non-Human Primate Models

PET studies utilizing N-(3-[18F]Fluoropropyl)spiroperidol in non-human primates, such as baboons and rhesus monkeys, have been instrumental in characterizing its in vivo behavior and validating its use for imaging dopamine (B1211576) D2-like receptors. snmjournals.orgresearchgate.netnih.gov

Quantification of In Vivo Specific Binding and Regional Accumulation

Following intravenous administration in non-human primates, N-(3-[18F]Fluoropropyl)spiroperidol demonstrates a characteristic regional distribution in the brain. High radioactivity accumulation is observed in the striatum, a region rich in dopamine D2 receptors, while significantly lower uptake is seen in the cerebellum, an area with a negligible density of these receptors. snmjournals.orgnih.gov This differential uptake allows for the quantification of specific binding.

In baboon studies, the influx of the tracer into the striatum and cerebellum was initially similar, but over time, the radioactivity in the cerebellum declined rapidly while it continued to increase in the striatum for up to 4 hours. snmjournals.org Pre-treatment with (+)-butaclamol, a pharmacologically active antagonist, stereoselectively inhibited the retention of the radiotracer in the striatum, confirming the specificity of the binding to dopamine receptors. snmjournals.orgnih.gov In rhesus monkeys, PET scans showed rapid and specific uptake in the striata, with the ability to be displaced by the administration of haloperidol. researchgate.net

The metabolic stability of N-(3-[18F]Fluoropropyl)spiroperidol is a crucial factor for accurate quantification. Studies in mice have shown that the compound remains largely unchanged in the brain, minimizing the contribution of radioactive metabolites to the PET signal in target regions. snmjournals.org

Striatum-to-Cerebellum Ratio Analysis and Its Significance for Target Visualization

The ratio of radioactivity concentration in the striatum to that in the cerebellum is a widely used metric to estimate the specific binding of dopamine receptor radiotracers. This ratio provides a semi-quantitative index of receptor density and is significant for visualizing the target receptors with high contrast.

For N-(3-[18F]Fluoropropyl)spiroperidol, the striatum-to-cerebellum ratio increases over time post-injection, indicating the progressive washout of non-specifically bound tracer from the cerebellum and the retention of specifically bound tracer in the striatum. In a baboon study, this ratio reached 5.9 at 3 hours after injection. snmjournals.org Similarly, in rhesus monkeys, the striata-to-cerebellum ratios were approximately 3.0 at 14 minutes, 5.0 at 35 minutes, and 8.0 at 70 minutes post-injection. researchgate.net The high contrast achieved with these ratios allows for clear delineation of the striatal dopamine receptor fields.

Below is a table summarizing the striatum-to-cerebellum ratios observed in non-human primate studies with N-(3-[18F]Fluoropropyl)spiroperidol and a related compound, [11C]NPA, for comparison.

RadiotracerAnimal ModelTime Post-InjectionStriatum-to-Cerebellum Ratio
N-(3-[18F]Fluoropropyl)spiroperidolBaboon3 hours5.9
N-(3-[18F]Fluoropropyl)spiroperidolRhesus Monkey14 minutes~3.0
N-(3-[18F]Fluoropropyl)spiroperidolRhesus Monkey35 minutes~5.0
N-(3-[18F]Fluoropropyl)spiroperidolRhesus Monkey70 minutes8.0
[11C]NPABaboon15 minutes2.33
[11C]NPABaboon45 minutes2.86

Data sourced from multiple studies for illustrative purposes. snmjournals.orgresearchgate.netnih.gov

Kinetic Modeling of Radiotracer Distribution in Vivo (e.g., Compartmental Models, Graphical Analysis)

To obtain more quantitative measures of receptor density and binding affinity, the dynamic data acquired from PET scans are often analyzed using mathematical models of radiotracer kinetics. These models describe the movement of the tracer between different physiological compartments in the body, such as blood plasma and brain tissue.

Compartmental models , such as the one-tissue and two-tissue compartment models, are frequently employed. unc.eduuva.nlsnmjournals.org These models use the metabolite-corrected plasma activity as an input function to estimate kinetic rate constants that describe the transport of the radiotracer into and out of brain tissue, as well as its binding to and dissociation from the receptors. researchgate.netscholaris.ca The two-tissue compartment model, which considers separate compartments for free/non-specifically bound and specifically bound radiotracer in tissue, often provides a better description of the kinetics of receptor-binding radiotracers like N-(3-[18F]Fluoropropyl)spiroperidol. unc.edu

Graphical analysis methods, such as the Logan plot, offer a more straightforward approach to determine the total distribution volume (VT) of the radiotracer without the need for complex non-linear fitting. researchgate.netsnmjournals.orgmediso.com The Logan plot linearizes the kinetic data, and the slope of the linear portion of the plot is directly related to VT. This parameter reflects the equilibrium distribution of the tracer in tissue relative to plasma and is proportional to the receptor density.

These kinetic modeling approaches have been successfully applied to PET data from non-human primate studies to derive quantitative parameters such as the binding potential (BP), which is a measure of the density of available receptors. nih.govsnmjournals.org

Methodological Considerations and Limitations in Quantitative Imaging due to Binding Characteristics

While N-(3-[18F]Fluoropropyl)spiroperidol is a potent D2 receptor ligand, its binding characteristics present certain methodological considerations and limitations for quantitative imaging.

The high affinity of spiperone (B1681076) and its analogs for dopamine D2 receptors can lead to slow kinetics, meaning that it may take a considerable amount of time to reach equilibrium between the bound and free tracer in the brain. researchgate.netsnmjournals.org This can necessitate long scan durations to accurately apply equilibrium-based or some kinetic models.

Furthermore, spiperone and its derivatives are known to bind to other receptors, most notably serotonin (B10506) 5-HT2A receptors, although with lower affinity. researchgate.net While the signal in the striatum is predominantly from D2 receptors, the contribution from other binding sites in different brain regions needs to be considered, especially when interpreting data from extrastriatal areas.

The in vivo metabolism of the radiotracer is another critical factor. Although N-(3-[18F]Fluoropropyl)spiroperidol has shown good stability in the brain, peripheral metabolism does occur. snmjournals.orgnih.gov Accurate quantification requires the measurement of the parent compound in arterial plasma over time to generate a metabolite-corrected input function for kinetic modeling. This can be an invasive and technically demanding procedure.

Finally, the potential for in vivo defluorination, where the fluorine-18 (B77423) atom is cleaved from the molecule, can be a concern for fluorinated radiotracers, as it can lead to increased background signal and bone uptake. researchgate.net

Future Research Directions and Translational Perspectives for N 3 Fluoropropyl Spiroperidol

Potential for Integration with Advanced Neurobiological Research Paradigms

N-(3-Fluoropropyl)spiroperidol is well-suited for integration into advanced neurobiological research paradigms that aim to unravel the complex roles of the dopaminergic system in health and disease. PET imaging with this radioligand allows for the in vivo quantification and mapping of D2-like receptor density. mdpi.com This capability is invaluable for studying conditions where dopaminergic dysfunction is implicated, such as schizophrenia, Parkinson's disease, and substance abuse disorders. mdpi.comfrontiersin.org

Preclinical studies using animal models are essential for this line of research. The initial evaluation of N-(3-[¹⁸F]fluoropropyl)spiroperidol included biodistribution studies in mice and PET imaging in a baboon, demonstrating its utility in non-human subjects. snmjournals.org Future research could employ this tracer in more sophisticated animal models of neurological disease to track changes in receptor expression over the course of disease progression or in response to novel therapeutic interventions. For example, it could be used to measure the occupancy of D2-like receptors by new antipsychotic drugs, providing crucial information about their mechanism of action and optimal dosing. mdpi.com Furthermore, combining PET studies with other neurobiological techniques, such as functional magnetic resonance imaging (fMRI) or electrophysiology, could provide a more comprehensive understanding of how dopamine (B1211576) receptor dynamics relate to neural circuit function and behavior.

Development of Novel Analytical and Imaging Methodologies for Preclinical Research

The continued evolution of analytical and imaging technologies presents opportunities to refine and enhance the data obtained from studies using this compound. The original research on this compound utilized high-performance liquid chromatography (HPLC) to analyze its metabolic stability in mouse brain and baboon plasma. snmjournals.org While effective, modern analytical methods such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS) would allow for a more rapid, sensitive, and comprehensive characterization of radiometabolites. Identifying and quantifying these metabolites is critical, as they can potentially cross the blood-brain barrier and interfere with the imaging signal.

In the realm of imaging, the initial PET studies in a baboon were conducted using a PETT VI scanner, which had a reconstructed resolution of approximately 0.9 cm. snmjournals.orgscispace.com Modern preclinical and clinical PET scanners offer significantly improved spatial resolution and sensitivity. The use of high-resolution research tomographs (HRRT) or contemporary preclinical PET systems would enable a more precise delineation of brain structures, particularly smaller regions rich in dopamine receptors outside of the striatum. mdpi.com This technological advancement would allow for more accurate quantification of receptor binding and could reveal subtle, region-specific changes in receptor density that were previously undetectable. Furthermore, the development of improved methods for radiolabeling with fluorine-18 (B77423) ensures that high-yield, high-specific-activity N-(3-[¹⁸F]fluoropropyl)spiroperidol can be reliably produced for these advanced research applications. mdpi.comuio.no

Q & A

Q. What are the key synthetic pathways for N-(3-Fluoropropyl)spiroperidol, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer: this compound, also known as FP-CIT, is synthesized via fluorination of precursor molecules. A validated approach involves oxidative fluorination using photoredox catalysis, where 3-fluoropropyl groups are introduced into the spiroperidol backbone under mild conditions . Key optimization strategies include:

  • Temperature Control: Maintaining reaction temperatures between 0°C and room temperature to prevent side reactions.
  • Solvent Selection: Using anhydrous dichloromethane to enhance reagent stability.
  • Catalyst Tuning: Adjusting photoredox catalysts (e.g., iridium-based complexes) to improve fluorination efficiency.

For example, N-(3-Fluoropropyl)-4-methoxybenzamide was synthesized with a yield of 80% using photoredox conditions, as confirmed by <sup>1</sup>H-NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should researchers prioritize?

Methodological Answer:

  • <sup>1</sup>H-NMR Spectroscopy: Critical for confirming fluoropropyl substitution. For FP-CIT derivatives, the 3-fluoropropyl group shows distinct proton signals at δ 4.5–5.0 ppm (CH2F) and δ 1.8–2.2 ppm (CH2CH2F) in CDCl3.
  • <sup>19</sup>F-NMR: Provides direct evidence of fluorination, with peaks typically between -210 to -230 ppm.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> for FP-CIT at m/z 424.2) .

Prioritize spectral consistency with reference compounds and absence of unreacted precursors.

Advanced Research Questions

Q. How can researchers design robust SPECT imaging studies using <sup>123</sup>I-FP-CIT to ensure accurate differentiation of dopaminergic neurodegenerative diseases (dNDDs)?

Methodological Answer: Key Design Considerations:

  • Patient Stratification: Include heterogeneous cohorts (e.g., Parkinson’s disease, essential tremor) and age-matched controls to validate diagnostic specificity .
  • Quantitative Indices: Use striatal binding ratios (SBR) and caudate-to-putamen ratios (CPR) to standardize data. For example, SBR < 1.5 and CPR < 1.8 are indicative of dNDDs .
  • Validation: Cross-validate results with postmortem histopathology or clinical follow-up.

Example Protocol:

StepParameterRecommendation
1Tracer Dose185 MBq <sup>123</sup>I-FP-CIT IV
2Image Acquisition3–6 hours post-injection; SPECT/CT for attenuation correction
3AnalysisCombine visual assessment with semiquantitative SBR/CPR thresholds .

Q. What methodologies address inter-site and inter-camera variability in <sup>123</sup>I-FP-CIT SPECT data analysis?

Methodological Answer:

  • Data Augmentation: Train convolutional neural networks (CNNs) with strongly unrealistic augmentation (e.g., Gaussian blurring, additive noise) to improve robustness against resolution variability. This approach achieved 97.5% accuracy across independent datasets .
  • Standardization: Use phantom-based calibration across imaging systems to harmonize spatial resolution and sensitivity .
  • Statistical Harmonization: Apply ComBat or similar algorithms to remove site-specific biases in SBR/CPR values .

Q. How do binding affinity and kinetic parameters of FP-CIT to the dopamine transporter (DAT) influence its utility in in vivo imaging?

Methodological Answer: FP-CIT’s high DAT affinity (Kd ≈ 1–3 nM) and slow dissociation kinetics make it ideal for prolonged imaging windows . Key experimental approaches include:

  • In Vitro Assays:
    • Saturation Binding: Use [<sup>3</sup>H]FP-CIT to determine Bmax (DAT density) and Kd.
    • Competition Assays: Compare FP-CIT with competitors (e.g., cocaine derivatives) to assess selectivity.
  • In Vivo Biodistribution: Measure brain uptake in rodent models at 1–24 hours post-injection to quantify kinetics .

Q. What strategies resolve contradictions between quantitative indices and visual assessment in <sup>123</sup>I-FP-CIT SPECT interpretation?

Methodological Answer:

  • Hybrid Analysis: Combine semiquantitative SBR/CPR thresholds with visual scoring (e.g., 5-point Likert scales) to reduce interobserver variability .

  • Case Examples:

    ScenarioSBRVisual ScoreResolution Strategy
    Borderline SBR (1.4–1.6)1.5UncertainPrioritize CPR or repeat imaging
    High SBR with atypical uptake>2.0AbnormalExclude artifacts (e.g., motion)
  • Machine Learning: Train CNNs on combined visual and quantitative data to improve diagnostic consensus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.